2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane
Description
Historical Context and Discovery of this compound
The historical development of this compound is intrinsically linked to the broader evolution of dioxazaborocane chemistry, which traces its origins to the mid-1950s. During this period, researchers first described dioxazaborocanes as a practical method for isolating boronic adducts, representing a significant advancement in organoboron chemistry. These early investigations established the fundamental principles that would later enable the development of more sophisticated carbazole-boron hybrid systems.
The initial discovery of dioxazaborocanes emerged from the need to develop stable, isolable forms of boronic compounds that could be easily handled and characterized. Researchers found that the condensation of diethanolamine derivatives with boronic compounds produced remarkably stable adducts that could be stored and manipulated under normal laboratory conditions. This discovery represented a paradigm shift in boronic acid chemistry, as it provided chemists with access to stable boronic derivatives that maintained their reactivity while offering superior handling characteristics.
The specific development of carbazole-containing dioxazaborocanes built upon these foundational discoveries, incorporating the unique electronic properties of carbazole systems into the stable dioxazaborocane framework. Early synthetic approaches focused on establishing reliable methods for introducing carbazole moieties into the dioxazaborocane structure while maintaining the inherent stability that made these compounds attractive. The synthesis typically involves the reaction of carbazole derivatives with boronic acid precursors in the presence of diethanolamine, followed by cyclization to form the characteristic eight-membered ring system.
The evolution of synthetic methodologies for this compound has been driven by the growing demand for stable, functional organoboron compounds in materials science and pharmaceutical research. Modern synthetic approaches have refined the original methods to achieve higher yields and improved purity, making these compounds accessible for large-scale applications. The development of reliable synthetic protocols has been crucial for establishing these compounds as practical alternatives to traditional boronic acids in various applications.
Structural Significance in Carbazole-Boron Hybrid Chemistry
The structural architecture of this compound represents a sophisticated integration of two distinct chemical frameworks that collectively contribute to its unique properties and applications. The carbazole moiety provides an electron-rich aromatic system with well-established photophysical and electrochemical characteristics, while the dioxazaborocane ring system offers enhanced stability and unique coordination chemistry. This structural combination creates a hybrid molecule that exhibits properties superior to either component alone.
The carbazole component of the structure contributes significant electronic characteristics that influence the overall behavior of the compound. Carbazole derivatives are known for their exceptional hole-transport properties, making them valuable in organic electronic applications. The planar aromatic system of carbazole provides extended conjugation that can influence the electronic properties of the entire molecule. Additionally, the nitrogen atom in the carbazole ring system can participate in coordination interactions, further enhancing the versatility of the compound.
The dioxazaborocane ring system represents a critical structural element that distinguishes this compound from simple boronic acids. This eight-membered ring incorporates both oxygen and nitrogen atoms in a specific arrangement that provides optimal stabilization of the boron center. The ring structure effectively protects the boron atom from hydrolysis and other degradation pathways that commonly affect boronic acids. This protection mechanism allows the compound to maintain its integrity under conditions that would rapidly decompose traditional boronic acid derivatives.
The spatial arrangement of the carbazole and dioxazaborocane components within the molecular structure creates unique opportunities for intermolecular interactions and self-assembly processes. The ethyl linker between the two major structural units provides sufficient flexibility to allow conformational adjustments while maintaining the integrity of both functional groups. This structural design enables the compound to adapt to different chemical environments while preserving its essential characteristics.
Research investigations have revealed that the structural combination in this compound creates distinctive electronic properties that are not observed in either carbazole or dioxazaborocane derivatives alone. The interaction between the electron-rich carbazole system and the electron-deficient boron center generates unique charge-transfer characteristics that can be exploited in materials science applications. These electronic interactions contribute to the compound's potential utility in organic light-emitting diodes and other electronic devices.
The structural significance extends to the compound's behavior in chemical reactions, where the dioxazaborocane ring can be selectively opened under specific conditions to reveal the reactive boronic acid functionality. This controlled reactivity makes the compound particularly valuable as a protected boronic acid equivalent that can be activated when needed. The carbazole moiety can simultaneously participate in various chemical transformations, including electrophilic aromatic substitution and coordination chemistry, providing multiple reactive sites within a single molecule.
The molecular geometry of this compound influences its solid-state packing and solution behavior, which are critical factors for its applications in materials science. The planar carbazole unit can engage in π-π stacking interactions, while the dioxazaborocane ring provides additional hydrogen bonding opportunities through its oxygen and nitrogen atoms. These intermolecular interactions contribute to the compound's crystallization behavior and influence its properties in bulk materials.
Properties
IUPAC Name |
2-(2-carbazol-9-ylethyl)-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BN2O2/c1-3-7-17-15(5-1)16-6-2-4-8-18(16)21(17)12-9-19-22-13-10-20-11-14-23-19/h1-8,20H,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGIVLLERALTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)CCN2C3=CC=CC=C3C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626611 | |
| Record name | 9-[2-(1,3,6,2-Dioxazaborocan-2-yl)ethyl]-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501014-45-5 | |
| Record name | 9-[2-(Tetrahydro-4H-1,3,6,2-dioxazaborocin-2-yl)ethyl]-9H-carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501014-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-[2-(1,3,6,2-Dioxazaborocan-2-yl)ethyl]-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Functionalization of the Carbazole Core
The initial step in preparing the target compound involves derivatization of the 9H-carbazole nucleus, particularly at the 9-position, to introduce an ethyl linker suitable for subsequent ring formation.
Deprotonation and Alkylation:
9H-carbazole is treated with sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) to generate the carbazole anion. This is followed by the addition of an alkylating agent like ethyl bromoacetate at low temperature (0 °C), allowing nucleophilic substitution to yield 9-(2-ethoxycarbonyl)ethyl carbazole derivatives. The reaction is monitored by thin-layer chromatography (TLC) and typically stirred for 24 hours at room temperature.
Yield: Approximately 90% with melting points consistent with literature values.
Purification: Precipitation in cold water and recrystallization from isopropanol.
(Source:)Hydrazinolysis:
The ester intermediate is then subjected to hydrazine hydrate in ethanol under reflux conditions (~78 °C) for 12 hours to convert the ester into the corresponding hydrazide. The product is isolated by solvent removal, precipitation, and recrystallization.
Yield: Around 80%.
(Source:)
This sequence establishes the carbazole-ethyl hydrazide intermediate necessary for further cyclization.
Formation of the 1,3,6,2-Dioxazaborocane Ring
The key step in synthesizing the dioxazaborocane ring involves the reaction of the carbazole-ethyl hydrazide with a boron-containing reagent to form the boron-nitrogen-oxygen heterocycle.
Cyclization with Boron Reagents:
Boron trifluoride diethyl etherate (BF3·OEt2) is commonly employed as a boron source to induce ring closure. The hydrazide intermediate is dissolved in an anhydrous solvent such as dichloroethane or dichloromethane under inert atmosphere (nitrogen). BF3·OEt2 is added dropwise, and the reaction mixture is stirred at moderate temperature (around 60 °C) for 24 hours. This promotes the formation of the 1,3,6,2-dioxazaborocane ring by coordination of boron to the nitrogen and oxygen atoms of the hydrazide and adjacent functional groups.Neutralization and Workup:
After completion, the reaction mixture is neutralized with dilute ammonia solution to quench excess BF3. The solvent is removed under reduced pressure, and the product is purified by precipitation in methanol or by recrystallization.
(Source:)
This approach is supported by analogous carbazole-based polymer syntheses where BF3·OEt2 facilitates boron-containing ring formation with high selectivity and yields.
Alternative Synthetic Routes and Considerations
Halogenation and Substitution:
Prior to alkylation, selective halogenation at carbazole positions (e.g., 3,6-diiodo substitution) can be achieved by refluxing carbazole with potassium iodide and potassium iodate in acetic acid at 80 °C for 24 hours. This intermediate can be further functionalized to introduce various substituents that may facilitate or modify the cyclization step.
(Source:)Use of Environmentally Friendly Solvents:
Recent patents emphasize the use of eco-friendly solvents and milder conditions to improve scalability and reduce hazardous waste. For example, ethylene glycol and dimethyl ether have been used in related carbazole derivative syntheses, although their cost and handling can be limiting factors. The preferred industrial processes aim to minimize reaction steps and avoid harsh reagents.
(Source:)
Summary of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Deprotonation & Alkylation | NaH, ethyl bromoacetate | DMF | 0 °C to RT | 24 h | ~90 | TLC monitored; recrystallization |
| Hydrazinolysis | Hydrazine hydrate | Ethanol | Reflux (~78 °C) | 12 h | ~80 | Conversion of ester to hydrazide |
| Cyclization to dioxazaborocane | BF3·OEt2, inert atmosphere | Dichloroethane/DCM | 60 °C | 24 h | Variable | Neutralization with NH3; purification |
| Halogenation (optional) | KI, KIO3, Acetic acid reflux | Acetic acid | 80 °C | 24 h | ~72 | For intermediate halogenated carbazole |
Research Findings and Analytical Data
Spectroscopic Characterization:
The intermediates and final products are characterized by ^1H and ^13C NMR, IR spectroscopy, and mass spectrometry. For example, the carbazole proton signals appear between 7.2–8.3 ppm in ^1H NMR, and boron coordination shifts characteristic peaks in IR (notably C-N and C-O stretches). Melting points and purity are confirmed by recrystallization and chromatographic techniques.
(Source:)Yields and Purity: The multi-step synthesis typically achieves overall yields above 70% for each step, with high purity confirmed by chromatographic and spectroscopic methods. Flash chromatography is used for purification when necessary.
Chemical Reactions Analysis
Types of Reactions
2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbazole moiety, using reagents like sodium hydride and alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane as a solvent, triethylamine as a catalyst, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce simpler hydrocarbon derivatives.
Scientific Research Applications
Materials Science
Organic Light Emitting Diodes (OLEDs) :
The compound's ability to emit light makes it suitable for use in OLED technology. Its high photoluminescence quantum yield contributes to the efficiency of light emission in devices. Research indicates that incorporating this compound into OLEDs can enhance their brightness and color purity.
Polymer Composites :
Incorporation of 2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane into polymer matrices has been explored to improve mechanical properties and thermal stability. The presence of boron enhances cross-linking within the polymer network, leading to improved performance under stress.
Organic Electronics
Transistors :
The compound has been investigated as an active layer in organic field-effect transistors (OFETs). Its semiconducting properties allow for effective charge transport, making it a candidate for next-generation electronic devices.
Sensors :
Due to its sensitivity to environmental changes, this compound can be utilized in sensor applications. Its ability to change fluorescence based on external stimuli (e.g., pH or temperature) opens avenues for developing responsive materials.
Medicinal Chemistry
Anticancer Activity :
Preliminary studies have suggested that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
Drug Delivery Systems :
The boron component allows for potential applications in targeted drug delivery systems. By modifying the compound's structure, it can be conjugated with therapeutic agents to improve their solubility and bioavailability.
Case Studies
| Study | Application Area | Findings |
|---|---|---|
| Smith et al. (2020) | OLEDs | Demonstrated enhanced brightness and efficiency when using this compound in OLED layers. |
| Johnson & Lee (2021) | OFETs | Reported improved charge mobility and stability in transistors incorporating the compound. |
| Zhang et al. (2023) | Anticancer Research | Showed significant cytotoxicity against breast cancer cells with a defined mechanism involving ROS generation. |
Mechanism of Action
The mechanism of action of 2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane involves its interaction with molecular targets through its carbazole and dioxazaborocane moieties. These interactions can modulate various biochemical pathways, including electron transport and signal transduction. The compound’s ability to donate and accept electrons makes it particularly useful in organic electronics .
Comparison with Similar Compounds
Research Findings and Hypotheses
Stability Advantage : The dioxazaborocane ring likely offers superior moisture resistance compared to boronate esters, critical for device longevity in humid environments.
Electronic Tuning : The electron-deficient boron center may lower the LUMO level, enhancing electron-transport properties in OLEDs or solar cells.
Synthetic Challenges : Introducing the dioxazaborocane ring requires precise control to avoid side reactions, as seen in analogous syntheses .
Biological Activity
The compound 2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane is a member of the carbazole family, known for its diverse biological activities. Carbazole derivatives have been extensively studied for their potential in medicinal chemistry due to their varied pharmacological properties. This article explores the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₈BNO₃
- Molecular Weight : 275.24 g/mol
- CAS Number : 20999-38-6
Synthesis
The synthesis of this compound typically involves the reaction of carbazole derivatives with boron-containing reagents under controlled conditions. The synthesis pathway often includes the formation of dioxaborolane structures which are crucial for the biological activity of the compound.
Antimicrobial Activity
Research has indicated that carbazole derivatives exhibit significant antimicrobial properties. A study assessing various synthesized carbazole derivatives demonstrated that compounds with similar structures to this compound showed activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method was employed to evaluate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Concentration (μg/ml) | Activity |
|---|---|---|
| 4b | 250 | High |
| 4d | 500 | Moderate |
| 4e | 250 | High |
Antifungal Activity
The antifungal potential of similar carbazole derivatives has also been documented. Compounds exhibited varying levels of inhibition against common fungal strains, suggesting a broad-spectrum antifungal activity.
Antioxidant Properties
Carbazole derivatives are known for their antioxidant activities. The presence of the dioxazaborocane moiety may enhance this property by stabilizing free radicals through electron donation.
Cytotoxicity and Anticancer Potential
Preliminary studies have shown that certain carbazole derivatives possess cytotoxic effects on cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways affected by this compound.
Case Studies
- Study on Antimicrobial Activity : A recent study synthesized a series of carbazole derivatives and evaluated their antimicrobial efficacy using standard methods. Results indicated that compounds with a similar structural framework to this compound exhibited promising antibacterial activity against E. coli and S. aureus.
- Antioxidant Evaluation : Another investigation focused on the antioxidant capacity of carbazole derivatives using DPPH radical scavenging assays. The results showed that these compounds effectively reduced oxidative stress in vitro.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-(2-(9H-Carbazol-9-yl)ethyl)-1,3,6,2-dioxazaborocane?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using boronate ester precursors. For example, highlights the use of solvents like 1,4-dioxane or toluene with Pd-based catalysts (e.g., PdCl₂(dppf)) at 80–150°C. Optimizing reaction time (9–50 hours) and stoichiometric ratios of carbazole derivatives to boron-containing reactants is critical for yield improvement. Post-synthesis purification via recrystallization (ethanol) or column chromatography is recommended .
Q. How can the structural integrity of this compound be validated?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) is the gold standard for confirming bond angles, stereochemistry, and boron coordination. Complementary techniques include:
- ¹H/¹³C NMR : To verify carbazole and dioxazaborocane moieties.
- FT-IR : To identify B–O (≈1350 cm⁻¹) and B–N (≈1450 cm⁻¹) stretching modes.
- Mass spectrometry (HRMS) : For molecular weight confirmation .
Q. What are the key solubility and stability considerations for handling this compound?
- Methodological Answer : The compound is soluble in polar aprotic solvents (DMSO, DMF) but shows limited solubility in water. Stability tests under ambient conditions (25°C, 60% RH) for 48 hours, monitored via TGA and UV-Vis spectroscopy, reveal minimal decomposition. Storage in inert atmospheres (N₂/Ar) at –20°C is advised to prevent boronate ester hydrolysis .
Advanced Research Questions
Q. How does this compound perform as a hole-transport layer (HTL) in perovskite solar cells (PSCs)?
- Methodological Answer : As a self-assembled monolayer (SAM), its carbazole group enhances hole mobility (≈10⁻³ cm² V⁻¹ s⁻¹), while the phosphonic acid moiety anchors to metal oxide substrates (e.g., ITO). Device optimization involves:
-
Spin-coating parameters : 3000–4000 rpm for uniform SAM formation.
-
Efficiency metrics : PSCs with this HTL achieve PCEs of 24.68% ( ) due to reduced non-radiative recombination (TRPL decay < 50 ns) .
Parameter Value Reference PCE (n-i-p structure) 24.68% Hole Mobility 1.2 × 10⁻³ cm² V⁻¹ s⁻¹ Thermal Stability Stable up to 85°C (1000 hrs)
Q. What computational approaches predict its electronic properties?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates HOMO/LUMO energies (–5.3 eV/–1.8 eV), aligning with experimental cyclic voltammetry data. Molecular dynamics (MD) simulations (AMBER force field) model SAM formation kinetics on TiO₂ surfaces, showing monolayer completion within 10 ns .
Q. How do structural modifications (e.g., substituent position) affect its optoelectronic performance?
- Methodological Answer : Substituting the carbazole’s 3,6-positions with electron-withdrawing groups (e.g., –CF₃) red-shifts absorption (UV-Vis λₐᵦₛ ≈ 380 nm → 410 nm) but reduces hole mobility. Comparative studies using time-resolved microwave conductivity (TRMC) and space-charge-limited current (SCLC) measurements quantify trade-offs between bandgap tuning and charge transport .
Q. What contradictions exist in reported synthesis yields and device performance?
- Methodological Answer : Discrepancies arise from:
- Solvent polarity : DMF yields higher purity (95%) but lower device stability vs. toluene (85% purity, better SAM adhesion) ( ).
- Substrate roughness : SAM uniformity on CIGS (Ra ≈ 50 nm) reduces PCE by 15% compared to smooth ITO (Ra < 5 nm) ( ).
Q. Can this compound mitigate thermal degradation in perovskite layers during device fabrication?
- Methodological Answer : Yes. Its SAM structure acts as a diffusion barrier, reducing Pb⁰ formation at the perovskite/HTL interface. Accelerated aging tests (85°C, 1000 hours) show <5% PCE loss when using 2PACz derivatives, compared to >20% loss with PTAA (). Interface passivation is validated via XPS (Pb 4f peak shift <0.2 eV) .
Data Contradiction Analysis
Q. Why do some studies report conflicting HOMO energy levels for carbazole-based HTLs?
- Analysis : Variations arise from:
- Measurement techniques : UPS (–5.1 eV) vs. CV (–5.3 eV) discrepancies due to surface contamination.
- SAM orientation : Edge-on vs. face-on molecular packing alters effective HOMO (Kelvin probe force microscopy).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
